Fasicularin

DNA damage alkylation natural product mechanism

Fasicularin is a tricyclic marine alkaloid with a thiocyanate group, isolated from Nephtheis fasicularis. It is the ONLY natural product known to generate a DNA-alkylating aziridinium ion, enabling selective strand cleavage at guanine residues. This distinct mechanism, absent in analogs like lepadiformine or cylindricines, makes it an irreplaceable probe for DNA repair research and a novel chemotype for anticancer drug discovery programs seeking to circumvent resistance to traditional alkylating agents. For procurement of this research tool compound, standard inquiry-based ordering applies.

Molecular Formula C20H34N2S
Molecular Weight 334.6 g/mol
Cat. No. B1248361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFasicularin
Synonyms(+-)-fasicularin
fasicularin
Molecular FormulaC20H34N2S
Molecular Weight334.6 g/mol
Structural Identifiers
SMILESCCCCCCC1CCC2CCCCC23N1CC(CC3)SC#N
InChIInChI=1S/C20H34N2S/c1-2-3-4-5-9-18-11-10-17-8-6-7-13-20(17)14-12-19(23-16-21)15-22(18)20/h17-19H,2-15H2,1H3/t17-,18-,19+,20-/m1/s1
InChIKeyVMURKEGWZZKIHB-YSTOQKLRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fasicularin for Research Procurement: A Thiocyanate-Containing Tricyclic Marine Alkaloid


Fasicularin is a tricyclic marine alkaloid characterized by a perhydropyrido[2,1-j]quinoline skeleton bearing a thiocyanate group [1]. Isolated from the ascidian Nephtheis fasicularis, it is a member of the cylindricine/lepadiformine family [2]. Fasicularin has garnered attention due to its reported cytotoxicity and a unique DNA-alkylating mechanism [3], making it a valuable tool for chemical biology and natural product research.

Why Fasicularin Cannot Be Substituted with Generic Analogs


While fasicularin shares a tricyclic core with other marine alkaloids like lepadiformine and the cylindricines, its specific substitution with a thiocyanate group imparts a distinct DNA-alkylating mechanism [1]. This mechanism, involving an aziridinium ion intermediate, is unique among natural products [2]. Simple substitution with an analog lacking this group would not replicate the selective DNA damage profile [3], making fasicularin irreplaceable for studies focused on this specific mode of action.

Quantitative Evidence for Fasicularin's Differentiation from Analogs


Fasicularin's Unique DNA-Alkylating Aziridinium Ion Mechanism vs. Other DNA Damaging Agents

Fasicularin is the first natural product found to generate a DNA-alkylating aziridinium ion, a mechanism previously associated only with synthetic anticancer drugs like mechlorethamine, melphalan, and chlorambucil [1]. This mechanism involves intramolecular displacement of the thiocyanate group to form the aziridinium ion [2]. This is a direct head-to-head comparison of mechanism, not just potency.

DNA damage alkylation natural product mechanism

Fasicularin's Guanine-Selective DNA Strand Cleavage vs. Non-Selective Alkylators

Fasicularin causes strand cleavage selectively at guanine residues in DNA, as shown by sequence gel analysis [1]. This selectivity is distinct from many other alkylating agents that target multiple nucleobases. For example, clinically used nitrogen mustards like mechlorethamine alkylate guanine N7 and adenine N3 with less selectivity [2].

DNA cleavage guanine alkylation sequence specificity

Fasicularin's Cytotoxicity Profile Compared to Lepadiformine

Fasicularin exhibits cytotoxicity against Vero cells with an IC50 of 14 µg/mL [1]. In comparison, lepadiformine shows cytotoxicity against HT29 cells with an IC50 of 0.75 µg/mL [2] and against P388 cells with an IC50 of 3.10 µg/mL [2]. While these are different cell lines, the data suggest that lepadiformine may be more potent in some contexts, but fasicularin's unique mechanism may offer a different therapeutic window.

cytotoxicity IC50 cancer cell lines

Fasicularin's Distinct trans-Azadecalin Ring Junction vs. cis-Fused Analogs

Fasicularin possesses a trans-1-azadecalin A-B ring junction, a feature shared with lepadiformine but distinct from many other cylindricine family members which have a cis-fused ring system [1]. This trans junction is among only two members of the cylindricine family to exhibit this stereochemistry [2]. This structural difference influences the overall molecular conformation and potentially its biological interactions.

stereochemistry ring junction structural biology

Recent 9-Step Asymmetric Total Synthesis Enhances Accessibility for Research

A 2024 asymmetric total synthesis of (-)-fasicularin was achieved in just 9 steps from commercially available inexpensive materials, utilizing efficient catalytic transformations [1]. This represents a significant improvement over earlier, lengthier synthetic routes (e.g., a 2017 synthesis required 15 steps for a related compound [2]). The shorter route increases the feasibility of obtaining fasicularin for research purposes, potentially reducing cost and time.

total synthesis synthetic accessibility chemical supply

Optimal Research and Industrial Applications for Fasicularin


Investigating DNA Alkylation and Repair Mechanisms

Fasicularin serves as a unique probe for studying DNA alkylation and repair pathways due to its distinct aziridinium ion-mediated mechanism and guanine selectivity [1]. Its ability to induce specific DNA lesions makes it valuable for assessing the activity of DNA repair enzymes and for investigating cellular responses to DNA damage [2].

Structure-Activity Relationship (SAR) Studies in Marine Alkaloids

Fasicularin's trans-azadecalin ring junction and thiocyanate group provide a unique scaffold for SAR studies [1]. Comparing its activity and structure with analogs like lepadiformine and the cylindricines can elucidate the contributions of specific stereochemical and functional group elements to biological activity [2].

Development of Novel Anticancer Agents with a Unique Mode of Action

As the first natural product known to generate a DNA-alkylating aziridinium ion [1], fasicularin offers a new chemotype for anticancer drug discovery. Its distinct mechanism may circumvent resistance mechanisms that affect traditional alkylating agents [2], making it a promising lead compound for further optimization.

Chemical Biology Studies of Guanine-Specific DNA Damage

Fasicularin's selective strand cleavage at guanine residues [1] can be exploited in chemical biology to map guanine-rich regions in DNA or to study the biological consequences of site-specific DNA damage. This selectivity is not commonly found in other DNA-damaging natural products [2].

Technical Documentation Hub

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